tert-butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate structure
tert-butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate structure
An In-Depth Technical Guide to tert-butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate: Synthesis, Characterization, and Application in Kinase Inhibitor Scaffolds
Executive Summary
This guide provides a comprehensive technical overview of tert-butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate, a key building block in modern medicinal chemistry. The pyrrolo[2,3-d]pyrimidine core, an isostere of purine, is recognized as a privileged scaffold, particularly in the development of kinase inhibitors. This document details the synthesis of this intermediate, starting from the construction of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core to its subsequent N-alkylation. We will explore the mechanistic rationale behind the chosen synthetic strategies, provide protocols for its characterization, discuss its critical role in the synthesis of targeted therapies like Janus kinase (JAK) inhibitors, and outline essential safety and handling procedures. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development.
The Pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Structure in Drug Discovery
The pyrrolo[2,3-d]pyrimidine ring system, also known as 7-deazapurine, is a foundational heterocyclic scaffold in the design of bioactive molecules. Its structural similarity to the native purine bases allows it to function as an effective mimic in biological systems, particularly as an ATP-competitive inhibitor of kinases. Kinases are crucial enzymes that regulate a vast number of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and autoimmune disorders.[1]
The pyrrolo[2,3-d]pyrimidine core is central to several FDA-approved drugs, such as the JAK inhibitors Tofacitinib and Ruxolitinib.[2][3] The intermediate, tert-butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate, serves as a versatile precursor for creating extensive libraries of these inhibitors.[4][5] The chloro-substituent at the C4 position acts as a convenient handle for nucleophilic substitution, allowing for the introduction of various side chains that modulate potency and selectivity, while the protected pyrrolidine moiety at the N7 position influences solubility and provides a vector for further structural diversification.
Structural and Physicochemical Properties
The fundamental characteristics of the title compound are summarized below. These properties are essential for its handling, reaction setup, and analytical identification.
| Property | Value | Source(s) |
| CAS Number | 1240301-66-9 | [6] |
| Molecular Formula | C₁₅H₁₉ClN₄O₂ | [4][7] |
| Molecular Weight | 322.79 g/mol | [4][7] |
| Appearance | Light brown to brown crystalline powder | [2] |
| Primary Application | Pharmaceutical intermediate for kinase inhibitors | [4][5] |
Synthesis and Mechanistic Insights
The synthesis of tert-butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate can be logically dissected into two major stages: the construction of the heterocyclic core and the subsequent attachment of the pyrrolidine side chain.
Stage 1: Synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine Core
The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold is a widely used intermediate itself.[2] Numerous synthetic routes have been reported, often starting from simple acyclic precursors.[3][8][9][10] The following workflow represents a common and efficient multi-step synthesis.
Caption: Synthetic workflow for the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core.
Experimental Protocol (Illustrative):
-
Coupling: Ethyl 2-cyanoacetate is coupled with 2-bromo-1,1-dimethoxyethane in the presence of a base such as potassium carbonate to form ethyl 2-cyano-4,4-dimethoxybutanoate.[10] This step builds the basic carbon framework.
-
Pyrimidine Ring Formation: The resulting butanoate derivative is cyclized with formamidine. This reaction constructs the pyrimidine ring, yielding 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol.[10]
-
Pyrrole Ring Formation: The intermediate from the previous step is treated with acid, which removes the acetal protecting group and facilitates an intramolecular cyclization to form the fused pyrrole ring, resulting in 7H-pyrrolo[2,3-d]pyrimidin-4-ol.[10]
-
Chlorination: The final step involves converting the hydroxyl group at the C4 position into a chloride. This is authoritatively achieved by heating with a chlorinating agent like phosphorus oxychloride (POCl₃), often with a base like N,N-diisopropylethylamine, to yield the target core, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[3][8][10] The resulting chloro group is an excellent leaving group for subsequent nucleophilic aromatic substitution reactions.
Stage 2: N-Alkylation via Mitsunobu Reaction
With the core synthesized, the final step is the regioselective alkylation at the N7 position of the pyrrole ring. The Mitsunobu reaction is a powerful and exceptionally mild method for this transformation, coupling a nucleophile (the pyrrolo[2,3-d]pyrimidine) with a primary or secondary alcohol (tert-butyl 3-hydroxypyrrolidine-1-carboxylate).
The reaction proceeds via the activation of the alcohol by an azodicarboxylate (e.g., DEAD or DIAD) and triphenylphosphine (PPh₃). This forms a phosphonium salt, which is then susceptible to Sₙ2 displacement by the deprotonated nitrogen of the pyrrole ring.[11][12] This method is advantageous as it occurs under neutral conditions and with inversion of stereochemistry at the alcohol carbon, which is critical when using chiral starting materials.
Caption: N-Alkylation via the Mitsunobu reaction to form the title compound.
Experimental Protocol (Illustrative):
-
Reaction Setup: To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, tert-butyl 3-hydroxypyrrolidine-1-carboxylate, and triphenylphosphine in an anhydrous aprotic solvent (e.g., THF) at 0 °C, diisopropyl azodicarboxylate (DIAD) is added dropwise.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred until completion, typically monitored by TLC or LC-MS.
-
Work-up and Purification: The reaction is quenched, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography to isolate the desired N7-alkylated product from triphenylphosphine oxide and other byproducts.
Analytical Characterization
Thorough analytical characterization is required to confirm the structure and purity of the synthesized compound. The following table summarizes the expected spectroscopic data based on its chemical structure.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyrrolo[2,3-d]pyrimidine protons (e.g., H2, H5, H6), the tert-butyl group (a singlet at ~1.5 ppm), and the pyrrolidine ring protons. A patent for the core structure shows characteristic aromatic signals: δ 12.16 (br, 1H), 8.59 (s, 1H), 7.70 (d, 1H), 6.60 (d, 1H) in CDCl₃.[3] |
| ¹³C NMR | Resonances for all 15 unique carbon atoms, including the carbonyl of the Boc group, aromatic carbons of the pyrimidine and pyrrole rings, and aliphatic carbons of the pyrrolidine and tert-butyl groups. |
| Mass Spec (MS) | The calculated monoisotopic mass is 322.12 g/mol . ESI-MS would be expected to show an [M+H]⁺ ion at m/z 323.1. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl in ~3:1 ratio) should be observable. |
Applications in Drug Development: A Gateway to Kinase Inhibitors
This intermediate is a cornerstone in the synthesis of potent kinase inhibitors.[13][14][15] Its structure is specifically designed for efficient elaboration into final drug candidates.
Caption: Logical progression from the intermediate to a final kinase inhibitor.
The primary utility lies in the reactivity of the C4-chloro substituent. This position is electronically deficient and readily undergoes nucleophilic aromatic substitution (SₙAr) with various amines. This reaction is the key step for installing the side chain that will interact with the hinge region of the target kinase's ATP-binding pocket. For example, in the synthesis of Tofacitinib, this position is substituted with (3R,4R)-4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-piperidine-1-carbonitrile. Following the SₙAr reaction, the Boc protecting group on the pyrrolidine can be easily removed under acidic conditions to reveal a secondary amine, which can be further functionalized to fine-tune the compound's properties, such as solubility, cell permeability, and metabolic stability. This modular approach allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[16]
Safety and Handling
According to the Safety Data Sheet (SDS), tert-butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate is classified with several hazards and requires careful handling by trained personnel in a laboratory setting.[6]
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Target Organ Toxicity | H335 | May cause respiratory irritation |
Precautionary Measures:
| Precaution Type | GHS Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P270 | Do not eat, drink or smoke when using this product. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| Response | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304+P340 | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. | |
| Storage | P405 | Store locked up. |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
Conclusion
Tert-butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate is more than a mere chemical; it is a testament to rational drug design. Its structure is elegantly tailored to provide medicinal chemists with a robust and flexible platform for the synthesis of highly specific and potent kinase inhibitors. By understanding its synthesis, reactivity, and applications, researchers can better leverage this powerful intermediate to accelerate the discovery and development of next-generation therapeutics for a host of challenging diseases.
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Figure 1. Chemical structure and IUPAC numbering scheme.
